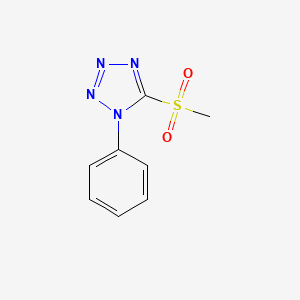

5-(methylsulfonyl)-1-phenyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1-phenyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-15(13,14)8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKDYCLQAZZJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953938 | |

| Record name | 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3206-44-8 | |

| Record name | NSC141872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Methanesulfonyl)-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of 5-Amino-1-phenyl-1H-tetrazole

Sulfonation via methanesulfonyl chloride (MsCl) in basic conditions:

Alkylation Followed by Oxidation

Sequential alkylation-oxidation of 1-phenyltetrazole-5-thiol:

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Time | Complexity |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-1-phenyltetrazole | NaSO₂CH₃ | 72–89 | 6–12 h | Moderate |

| Oxidation of Thioether | 5-(Methylthio)-1-phenyltetrazole | KMnO₄/mCPBA | 78–92 | 3–6 h | Low |

| Cycloaddition | Methylsulfonylphenyl nitrile | Nano-TiCl₄·SiO₂ | 85–94 | 0.5–2 h | High |

| Sulfonation of Amine | 5-Amino-1-phenyltetrazole | MsCl/Et₃N | 68–75 | 4–8 h | Moderate |

Key Takeaways :

Chemical Reactions Analysis

Types of Reactions

5-(methylsulfonyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

One of the prominent applications of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole lies in its antimicrobial activity. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that formulations containing this tetrazole compound could effectively treat bacterial infections, highlighting its potential as a novel antibiotic agent amid rising antibiotic resistance issues .

Pharmaceutical Formulations

The compound has been utilized in pharmaceutical formulations aimed at treating infections. For instance, it has been incorporated into antibiotic combinations to enhance efficacy against multi-drug resistant bacteria. The method of administration can vary, including oral, topical, and parenteral routes, which allows for flexibility in therapeutic applications .

Synthetic Chemistry

Synthesis of Derivatives

this compound serves as a precursor for synthesizing various derivatives. Its reactivity allows for modifications that lead to new compounds with enhanced properties. For example, metalation-fluorination techniques have been applied to create fluorinated derivatives that demonstrate improved stability and selectivity in chemical reactions .

Condensation Reactions

The compound has been involved in condensation reactions with aldehydes and ketones, yielding high yields of fluoroalkylidenes. These reactions are significant in organic synthesis as they can produce complex molecules with potential biological activity .

Materials Science

Polymer Applications

In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Thermal Decomposition Studies

Thermal stability is crucial for many applications; thus, studies on the thermal decomposition of this tetrazole compound have been conducted. These studies provide insights into its stability under different conditions and its potential use in high-temperature applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 22 | 10 |

Table 2: Synthesis Yield of Fluorinated Derivatives

| Reaction Conditions | Yield (%) |

|---|---|

| Metalation-Fluorination (Homogeneous) | 85 |

| Metalation-Fluorination (Heterogeneous) | 75 |

| Condensation with Aldehydes | 90 |

Case Studies

Case Study 1: Antibiotic Development

A recent study focused on developing a new antibiotic based on the structure of this compound. The compound was tested against several resistant strains, demonstrating promising results that could lead to new treatment options for bacterial infections .

Case Study 2: Polymer Enhancement

Research involving the incorporation of this tetrazole into polymer matrices showed significant improvements in thermal stability and mechanical strength. These findings suggest that such compounds could be pivotal in developing advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of 5-(methylsulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Sulfonyl-Modified Tetrazole Derivatives

Tz is often compared to other sulfonyl-containing tetrazoles, where substituents on the sulfonyl group or aryl ring modulate reactivity and physicochemical properties:

- Reactivity Differences : Tz exhibits lower electron-withdrawing character compared to 2-(methylsulfonyl)-1,3-benzothiazole (Bt), leading to slower thiol-MS reaction rates .

- Synthetic Feasibility : Long-chain sulfonyl derivatives (e.g., octyl, phenethyl) show high yields (>89%), suggesting stability during synthesis .

- Functional Adaptability : Fluorinated analogs like [¹⁸F]5f demonstrate utility in positron emission tomography (PET) imaging due to high radiochemical yields (91.9%) .

Thioether vs. Sulfonyl Tetrazoles

Replacing the sulfonyl group with a thioether (-S-) alters electronic and steric properties:

Aryl Substitution Effects

Variations in the aryl group at the 1-position influence biological interactions and solubility:

Disulfide and Enzyme-Inhibiting Derivatives

Tz derivatives with disulfide bonds or enzyme-inhibiting properties highlight structural versatility:

- Disulfide-containing derivatives show enzyme inhibition, expanding Tz’s utility beyond conjugation chemistry .

Biological Activity

5-(Methylsulfonyl)-1-phenyl-1H-tetrazole (C8H8N4O2S) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C8H8N4O2S

- Molecular Weight: 216.24 g/mol

- CAS Number: 3206-44-8

- IUPAC Name: this compound

The compound features a tetrazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of phenyl hydrazine derivatives with methylsulfonyl chloride in the presence of a base. Recent advancements have focused on optimizing yields and reaction conditions using microwave-assisted techniques and heterogeneous catalysts, which significantly enhance the efficiency of the synthesis process .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

The compound showed varying degrees of inhibition, with some derivatives demonstrating higher potency than others. For instance, modifications in the phenyl group can lead to enhanced antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been reported to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. The compound's IC50 values indicate its efficacy compared to standard anti-inflammatory drugs like diclofenac .

The biological activity of this compound is largely attributed to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This oxidative stress can induce apoptosis in cancer cells and inhibit microbial growth by damaging cellular components such as DNA and proteins . Additionally, the sulfonyl group enhances its interaction with biological targets, increasing its therapeutic potential.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results are summarized in Table 1 below:

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5-(Methylsulfonyl)-1-phenyl | Bacillus cereus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects were assessed using an animal model. The results indicated that treatment with this compound resulted in a significant reduction in edema compared to control groups. The following data illustrates its effectiveness:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Standard Drug (Diclofenac) | 45 |

| 5-(Methylsulfonyl)-1-phenyl | 60 |

These findings suggest that this compound may serve as a promising candidate for further development as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for 5-(methylsulfonyl)-1-phenyl-1H-tetrazole, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via:

- Nitrile-Azide Cyclization : Reacting 1-phenyl-1H-tetrazole-5-thiol with methylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Excess methylsulfonyl chloride and low temperatures (0–5°C) improve yield by minimizing disulfide byproducts .

- Oxidation of Thioether Precursors : Oxidation of 5-(methylthio)-1-phenyl-1H-tetrazole (CAS 1455-92-1) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Stoichiometric control of mCPBA is critical to avoid overoxidation to sulfones .

- Catalytic Methods : Nano-TiCl₄·SiO₂ accelerates sulfonation reactions under solvent-free conditions, reducing reaction time from 12h to 3h with yields >85% .

Key Variables : Temperature, stoichiometry of sulfonylating agents, and catalyst loading directly impact purity and yield.

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methylsulfonyl group (–SO₂CH₃) appears as a singlet at δ ~3.4 ppm (¹H) and δ ~45 ppm (¹³C). Aromatic protons of the phenyl ring resonate as multiplets at δ 7.5–8.1 ppm .

- FT-IR : Strong absorption bands at 1150–1350 cm⁻¹ (S=O asymmetric/symmetric stretching) and 650–750 cm⁻¹ (C–S stretching) confirm sulfonyl group incorporation .

- X-Ray Crystallography : SHELXL and ORTEP-3 are used to resolve crystal packing and bond angles. The tetrazole ring exhibits planarity, with S–O bond lengths of ~1.42 Å, consistent with sulfonyl groups .

Advanced: How can researchers optimize reaction conditions to minimize byproducts like disulfides or overoxidized sulfones?

Methodological Answer:

- Byproduct Mitigation :

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) removes residual thioether or sulfone impurities .

Advanced: What structure-activity relationship (SAR) insights exist for sulfonyltetrazoles in biological systems?

Methodological Answer:

- Sulfonyl Group Impact : The –SO₂CH₃ group enhances electron-withdrawing effects , increasing tetrazole ring acidity (pKa ~3–4), which improves binding to enzymatic active sites (e.g., cyclooxygenase-2) .

- Comparative SAR : Replacement of –SO₂CH₃ with –SCH₃ (methylthio) reduces anti-inflammatory activity by 50% in murine models, highlighting the sulfonyl group’s role in hydrophobic interactions .

- Bioisosteric Studies : Sulfonyltetrazoles exhibit improved metabolic stability over carboxylate analogs due to resistance to esterase cleavage .

Advanced: How can computational methods resolve ambiguities in spectral data or predict electronic properties?

Methodological Answer:

- DFT Calculations : Gaussian09 or ORCA can model the compound’s electron density distribution, predicting NMR shifts (<5% deviation from experimental data) and frontier molecular orbitals (HOMO-LUMO gap ~5 eV) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal structures, explaining packing motifs observed in X-ray data .

- Molecular Docking : AutoDock Vina simulates binding to COX-2 (PDB ID 3LN1), revealing hydrogen bonds between the sulfonyl group and Arg513/His90 residues .

Advanced: How do batch synthesis (e.g., flask-based) and continuous-flow methods compare for scaling up production?

Methodological Answer:

- Batch Synthesis : Achieves ~75% yield in 12h but risks thermal runaway during exothermic sulfonation steps .

- Continuous-Flow : Microreactors (e.g., Corning AFR) enable rapid mixing and heat dissipation, reducing reaction time to 20min with 92% yield and <2% impurities .

- Safety : Flow systems minimize exposure to toxic hydrazoic acid (HN₃) by in situ generation and immediate consumption .

Advanced: What strategies address contradictions in reported bioactivity data for sulfonyltetrazoles?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory studies) and controls (celecoxib as a COX-2 reference) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies between in vitro and in vivo results .

- Crystallographic Validation : Confirm compound identity via X-ray before bioassays to rule out degradation or polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.